Phenyl-phenylsulfanyl-acetyl chloride
CAS No.:
Cat. No.: VC13238323
Molecular Formula: C14H11ClOS
Molecular Weight: 262.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClOS |
|---|---|
| Molecular Weight | 262.8 g/mol |
| IUPAC Name | 2-phenyl-2-phenylsulfanylacetyl chloride |
| Standard InChI | InChI=1S/C14H11ClOS/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H |
| Standard InChI Key | SPKWYGZSJLEGNM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(=O)Cl)SC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)Cl)SC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Phenyl-phenylsulfanyl-acetyl chloride features a central acetyl chloride moiety () linked to a phenyl group and a phenylsulfanyl group (). The sulfur atom in the phenylsulfanyl group adopts a thioether configuration, distinguishing it from sulfonyl () or sulfonic acid derivatives. This arrangement confers distinct electronic and steric properties, influencing its reactivity in nucleophilic acyl substitution reactions .
Key Structural Data:
| Property | Value |
|---|---|
| CAS Number | 676348-48-4 |
| Molecular Formula | |
| Molecular Weight | 262.75 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
The absence of reported thermophysical properties (e.g., boiling point, density) in available literature underscores the need for further experimental characterization .
Synthetic Routes and Reactivity
Synthesis Strategies
While no explicit synthesis protocol for phenyl-phenylsulfanyl-acetyl chloride exists in the provided sources, its preparation can be inferred from analogous methodologies. A plausible route involves the reaction of phenylsulfanylacetic acid with thionyl chloride () or phosphorus pentachloride () under anhydrous conditions:
This method aligns with standard acyl chloride synthesis practices, where carboxylic acids are treated with chlorinating agents .
Reactivity in Substitution Reactions
The acetyl chloride group () is highly electrophilic, making the compound susceptible to nucleophilic attack. For instance, in Friedel-Crafts acylations, it could transfer the phenylsulfanyl acetyl group to aromatic substrates, analogous to the acetylation of pyrroles documented in source . In such reactions, aluminum chloride () often serves as a Lewis acid catalyst:
This reactivity parallels the use of 3-acetyl-1-(phenylsulfonyl)pyrrole in generating 3-ethylpyrrole derivatives .
Though not directly cited, the phenylsulfanyl moiety is structurally related to bioactive compounds. For example, source highlights the significance of sulfur-containing acetamides (e.g., ) as SIRT2 inhibitors. Phenyl-phenylsulfanyl-acetyl chloride could serve as a precursor to such molecules via amidation or esterification reactions.
Material Science Applications
Thioether-linked compounds exhibit unique electronic properties, making them candidates for conductive polymers or ligands in coordination chemistry. The phenylsulfanyl group’s ability to coordinate metals could be exploited in catalyst design or metal-organic frameworks (MOFs).
Research Gaps and Future Directions
Unexplored Properties
Critical physicochemical parameters (e.g., melting point, solubility) remain unreported. Experimental studies using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could address these gaps.
Mechanistic Studies
The compound’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) or photochemical transformations warrants investigation. Computational modeling (DFT) could further elucidate its electronic structure and reactivity trends.
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